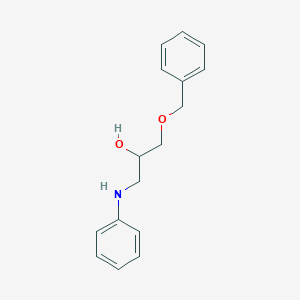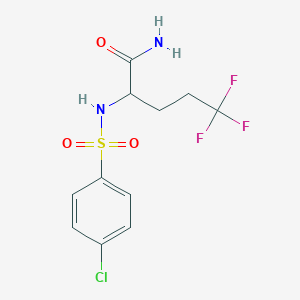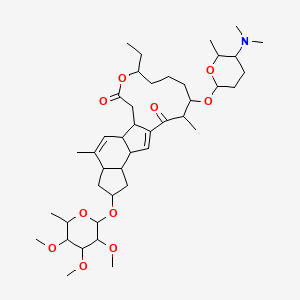
Boc-orn(aloc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Boc-ornithine(allyloxycarbonyl)-OH is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection of functional groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions:
Protection of Ornithine: The synthesis begins with the protection of the amino group of ornithine using tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting ornithine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Allyloxycarbonyl Group: The carboxyl group of ornithine is then protected using allyloxycarbonyl (Aloc) group. This step involves the reaction of the Boc-protected ornithine with allyl chloroformate in the presence of a base like sodium bicarbonate.
Industrial Production Methods: The industrial production of Boc-ornithine(allyloxycarbonyl)-OH follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Boc-ornithine(allyloxycarbonyl)-OH can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to remove the protective groups, yielding free ornithine.
Substitution: The allyloxycarbonyl group can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas are used for deprotection.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Free ornithine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Peptide Synthesis: Boc-ornithine(allyloxycarbonyl)-OH is widely used in the synthesis of peptides due to its protective groups, which allow for selective deprotection and coupling reactions.
Biology:
Enzyme Studies: The compound is used in studying enzyme mechanisms, particularly those involving ornithine as a substrate or product.
Medicine:
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and inhibitors.
Industry:
Biotechnology: Used in the production of recombinant proteins and peptides.
作用機序
The mechanism of action of Boc-ornithine(allyloxycarbonyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted reactions at the amino and carboxyl groups, allowing for selective deprotection and coupling reactions. The molecular targets include enzymes involved in peptide bond formation and cleavage.
類似化合物との比較
Boc-ornithine(Z)-OH: Similar to Boc-ornithine(allyloxycarbonyl)-OH but with a benzyloxycarbonyl (Z) group instead of allyloxycarbonyl.
Boc-ornithine(tert-butyl)-OH: Contains a tert-butyl group instead of allyloxycarbonyl.
Uniqueness:
Selective Deprotection: The allyloxycarbonyl group allows for selective deprotection under mild conditions, which is advantageous in multi-step peptide synthesis.
Versatility: The compound can be used in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in synthetic chemistry.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIUYHBPBBOKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid](/img/structure/B13400035.png)


![6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide](/img/structure/B13400056.png)
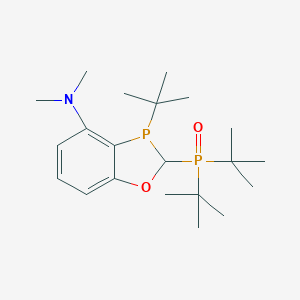
![Methyl 3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B13400073.png)
![(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine](/img/structure/B13400079.png)
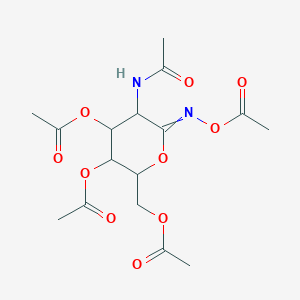

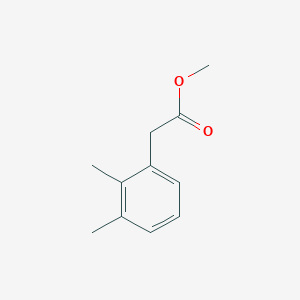
![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B13400090.png)
